molecular formula C15H10ClN3O3S B2525278 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 476282-56-1

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2525278
CAS No.: 476282-56-1
M. Wt: 347.77
InChI Key: VGXXLDDMCUVNJW-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C15H10ClN3O3S and its molecular weight is 347.77. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Anticonvulsant Agents

Research on compounds with similar structural features to 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has focused on the design and synthesis of anticonvulsant agents. For example, a study on 4-thiazolidinone derivatives revealed their potential as benzodiazepine receptor agonists with considerable anticonvulsant activity, highlighting the significance of such compounds in developing new therapeutic agents (Faizi et al., 2017).

Corrosion Inhibition

Another area of application for chemically related compounds is in the inhibition of copper corrosion. A study demonstrated the efficiency of benzotriazole derivatives in protecting copper surfaces from corrosion, suggesting a potential application for this compound in materials science and engineering (Aramaki et al., 1991).

Anticancer Agent Synthesis

The synthesis of benzimidazole derivatives with anticancer properties indicates a potential research application for compounds like this compound. One study highlighted the promising anticancer activity of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, suggesting the exploration of similar compounds for therapeutic purposes (Romero-Castro et al., 2011).

Antibacterial Activity

Research on benzothiazole derivatives has also extended to their antibacterial properties, particularly against Streptococcus pyogenes. This indicates a potential application for this compound in the development of new antibacterial agents (Gupta, 2018).

Photocatalytic Degradation

The use of certain benzamide derivatives in photocatalytic degradation studies suggests potential environmental applications for related compounds. This could involve the degradation of pollutants or the synthesis of environmentally friendly materials (Torimoto et al., 1996).

Properties

IUPAC Name

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-7-9(16)5-6-11(10)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXXLDDMCUVNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.